1-(2-fluorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)piperazine
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Description
1-(2-fluorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)piperazine is a useful research compound. Its molecular formula is C19H18FN3S and its molecular weight is 339.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 339.12054692 g/mol and the complexity rating of the compound is 396. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Catalytic Applications
Fe-catalyzed Synthesis of Flunarizine
A study by Shakhmaev et al. (2016) explores the Fe-catalyzed synthesis of Flunarizine, a drug that shows vasodilating effects and is used to treat migraines and other conditions. The synthesis process highlights the chemical versatility and potential of compounds structurally related to 1-(2-fluorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)piperazine in producing clinically significant molecules through regioselective metal-catalyzed amination and Wittig reactions (Shakhmaev, Sunagatullina, & Zorin, 2016).
Antimicrobial and Biological Activities
Antimicrobial Activity of Hybrid Molecules
Research by Başoğlu et al. (2013) investigates the microwave-assisted synthesis of ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates with various nuclei, demonstrating significant antimicrobial activity. This study showcases the compound's potential in creating molecules with promising antimicrobial properties against a range of microorganisms (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Synthesis and Biological Evaluation of Piperazine Derivatives
Another study by Sathe et al. (2011) focuses on synthesizing fluorinated benzothiazolo imidazole compounds with derivatives including piperazine, highlighting their anti-microbial activity. The research emphasizes the potential of such compounds in developing new antimicrobial agents (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).
Antitumor and Anticancer Activities
Anticancer Evaluation of 1,3-Thiazoles
A series of polyfunctional substituted 1,3-thiazoles, including those with a piperazine substituent, were evaluated for their anticancer activity. The study by Turov (2020) identifies compounds with significant efficacy against various cancer cell lines, highlighting the therapeutic potential of piperazine-based compounds in oncology (Turov, 2020).
Antimicrobial Synthesis
Synthesis of Piperazine-Azole-Fluoroquinolone Hybrids
Mermer et al. (2019) describe the synthesis and biological activity screening of piperazine-azole-fluoroquinolone hybrids, demonstrating their strong antimicrobial activity and DNA gyrase inhibition. This work illustrates the compound's utility in generating potent antimicrobial agents through innovative synthetic routes (Mermer, Faiz, Demirbaş, Demirbas, Alagumuthu, & Arumugam, 2019).
Properties
IUPAC Name |
2-[4-(2-fluorophenyl)piperazin-1-yl]-4-phenyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3S/c20-16-8-4-5-9-18(16)22-10-12-23(13-11-22)19-21-17(14-24-19)15-6-2-1-3-7-15/h1-9,14H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNDPKJGUDTIPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C3=NC(=CS3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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